molecular formula C22H25N5O2 B2454117 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097869-53-7

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Katalognummer: B2454117
CAS-Nummer: 2097869-53-7
Molekulargewicht: 391.475
InChI-Schlüssel: QIVMLSCZTWOTJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a potent, cell-permeable small-molecule inhibitor recognized for its targeted action against the PI3K/AKT signaling pathway, a critical axis frequently dysregulated in cancer. This compound functions by selectively inhibiting key kinases within this pathway, leading to the suppression of downstream signals that promote cell proliferation, survival, and growth. Its primary research value lies in its utility as a chemical probe to dissect the complex biological roles of PI3K/AKT signaling in various cellular models. Researchers employ this inhibitor in oncology studies to investigate mechanisms of tumorigenesis, evaluate the therapeutic potential of pathway inhibition, and explore combination therapies to overcome drug resistance. The compound's specific scaffold is associated with high potency and selectivity, making it a valuable tool for preclinical research aimed at understanding and targeting oncogenic signaling networks. For research purposes only.

Eigenschaften

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21-12-16-3-1-2-4-18(16)25-27(21)13-15-7-9-26(10-8-15)22(29)17-5-6-19-20(11-17)24-14-23-19/h5-6,11-12,14-15H,1-4,7-10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVMLSCZTWOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a benzodiazole moiety, a piperidine group, and a hexahydrocinnolinone core. The molecular formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2} with a molecular weight of approximately 351.4 g/mol.

PropertyValue
Molecular FormulaC19H21N5O2C_{19}H_{21}N_{5}O_{2}
Molecular Weight351.4 g/mol
CAS Number2097891-77-3

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and analgesic effects. The following sections detail specific activities and findings from various studies.

1. Anti-inflammatory Activity

The compound has shown promise as an inhibitor of Vascular Adhesion Protein 1 (VAP-1), which plays a significant role in inflammatory processes. In vitro studies suggest that the compound can modulate inflammatory pathways by inhibiting the interaction between VAP-1 and its ligands.

2. Analgesic Effects

Preliminary studies indicate that this compound may possess analgesic properties. It has been tested in rodent models for pain relief and demonstrated significant efficacy in reducing pain responses compared to control groups.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the interactions with specific enzymes or receptors modulate various biological pathways. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors associated with pain signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures. For example:

  • A study published in Pharmacological Reviews highlighted the diverse biological activities of benzimidazole derivatives, suggesting that modifications to the benzodiazole nucleus can enhance anti-inflammatory and analgesic properties .
  • Another investigation focused on the synthesis of analogs of benzodiazole derivatives that exhibited improved activity against specific targets related to pain and inflammation .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can structural purity be validated?

Answer: The synthesis of benzodiazole-cinnolinone hybrids typically involves multi-step reactions. Key steps include:

  • Condensation : Reacting 1H-1,3-benzodiazole-5-carboxylic acid with piperidin-4-ylmethanol derivatives under coupling agents like EDCI/HOBt in DMF .
  • Cyclization : Formation of the cinnolin-3-one core via intramolecular cyclization under acidic or thermal conditions.

Q. Structural Validation :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm connectivity (e.g., benzodiazole carbonyl at ~170 ppm, cinnolinone C=O at ~165 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N values (target <0.4% deviation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
CondensationEDCI, HOBt, DMF, RT, 12h65–75
CyclizationH2_2SO4_4, 80°C, 6h50–60

Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?

Answer:

  • IR Spectroscopy : Identify carbonyl stretches (benzodiazole: ~1680–1700 cm1^{-1}; cinnolinone: ~1640–1660 cm1^{-1}) to track reaction progress .
  • NMR : Use DEPT-135 to distinguish CH2_2 groups in the piperidine and cinnolinone moieties. NOESY can confirm spatial proximity of the benzodiazole and cinnolinone rings .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates (e.g., piperidine-methyl linkage) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to improve efficiency in benzodiazole-piperidine bond formation .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and minimize byproducts .

Case Study :
A 20% yield increase was achieved using CuI (5 mol%) in tert-amyl alcohol, reducing reaction time from 12h to 8h .

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar compounds?

Answer:

  • Assay Standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzodiazole enhance kinase inhibition) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PI3Kγ) and validate with mutagenesis studies .

Q. Example SAR Table :

SubstituentIC50_{50} (PI3Kγ, nM)LogP
-H4502.1
-Cl1202.8
-OCH3_38901.9
Data adapted from

Q. What experimental strategies are recommended to elucidate the mechanism of action (MoA)?

Answer:

  • Cellular Assays :
    • Apoptosis : Annexin V/PI staining in treated vs. untreated cells .
    • Cell Cycle : Flow cytometry to assess G1/S arrest (e.g., p21 upregulation) .
  • Biochemical Profiling :
    • Kinase Inhibition : Screen against a panel of 100+ kinases (DiscoverX KINOMEscan) .
    • Proteomics : SILAC-based quantification to identify differentially expressed proteins .
  • In Vivo Models : Use zebrafish xenografts for preliminary toxicity and efficacy screening .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to optimize LogP (target 2–3), polar surface area (<140 Å2^2), and hERG inhibition risk .
  • Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with Schrödinger’s QikProp .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed derivatives (e.g., fluorination at C-5 of cinnolinone) .

Q. Key Considerations for Data Contradictions

  • Batch Variability : Ensure intermediates are stored under inert conditions (N2_2, −20°C) to prevent degradation .
  • Crystallographic Artifacts : Validate X-ray structures with DFT calculations (e.g., Gaussian09) to confirm bond lengths/angles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.